
N-Benzyloxycarbonyl-prolyl-alanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-prolyl-alanine methyl ester (Z-Phe-Ala-CH3) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a well-established method, and its mechanism of action has been extensively studied.
Mecanismo De Acción
Z-Phe-Ala-CH3 acts as a competitive inhibitor of enzymes that contain a proline residue in their active site. It achieves this by binding to the proline residue and preventing the enzyme from binding to its substrate. This mechanism of action has been extensively studied and has led to the development of new enzyme inhibitors.
Efectos Bioquímicos Y Fisiológicos
Z-Phe-Ala-CH3 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Z-Phe-Ala-CH3 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-Phe-Ala-CH3 has several advantages for use in lab experiments. It is easily synthesized in large quantities, making it readily available for use in research. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying enzyme kinetics and protein-protein interactions. However, one limitation of Z-Phe-Ala-CH3 is that it can only be used to study enzymes that contain a proline residue in their active site.
Direcciones Futuras
There are several future directions for the study of Z-Phe-Ala-CH3. One area of research is in the development of new enzyme inhibitors based on the structure of Z-Phe-Ala-CH3. Another area of research is in the study of protein-protein interactions and the development of protein-protein interaction inhibitors. Additionally, Z-Phe-Ala-CH3 has potential applications in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of Z-Phe-Ala-CH3 in these areas.
Conclusion:
In conclusion, Z-Phe-Ala-CH3 is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Z-Phe-Ala-CH3 has a range of biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for the study of Z-Phe-Ala-CH3, including the development of new enzyme inhibitors and protein-protein interaction inhibitors, and its potential use in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Z-Phe-Ala-CH3 involves the coupling of Fmoc-Phe-OH and Boc-Ala-OH, followed by deprotection of the Fmoc group and coupling with methyl chloroformate. The final product is obtained after deprotection of the Boc group. This method of synthesis is well-established and has been used to produce Z-Phe-Ala-CH3 in large quantities.
Aplicaciones Científicas De Investigación
Z-Phe-Ala-CH3 has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of drug discovery, where it has been used as a lead compound for the development of new drugs. Z-Phe-Ala-CH3 has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors. Additionally, Z-Phe-Ala-CH3 has been used in the study of protein-protein interactions and in the development of protein-protein interaction inhibitors.
Propiedades
Número CAS |
135820-81-4 |
|---|---|
Nombre del producto |
N-Benzyloxycarbonyl-prolyl-alanine methyl ester |
Fórmula molecular |
C17H22N2O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2R)-1-methoxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-12(16(21)23-2)18-15(20)14-9-6-10-19(14)17(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,20)/t12-,14+/m1/s1 |
Clave InChI |
WZEHNUMRTRKLTC-OCCSQVGLSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Otros números CAS |
135820-81-4 |
Sinónimos |
N-benzyloxycarbonyl-prolyl-alanine methyl ester N-Z-Pro-Ala-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



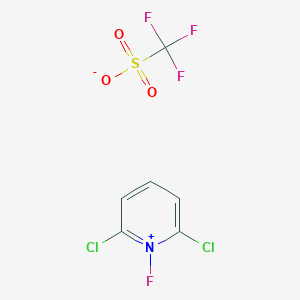

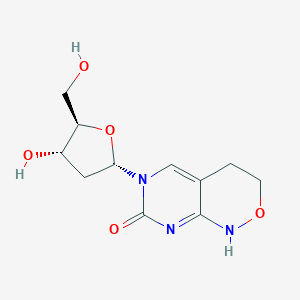
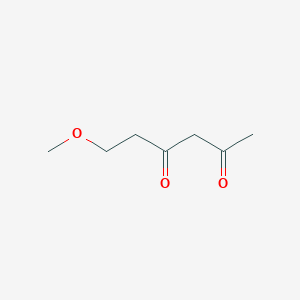
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
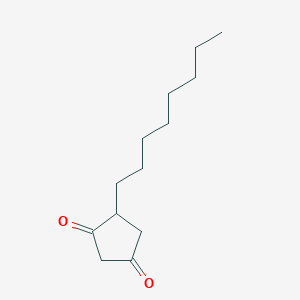
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

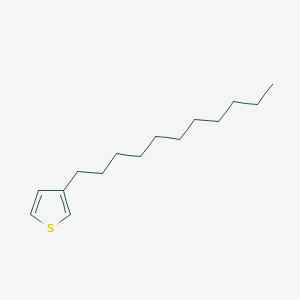
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)
